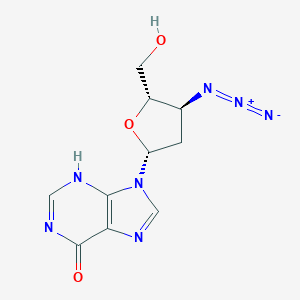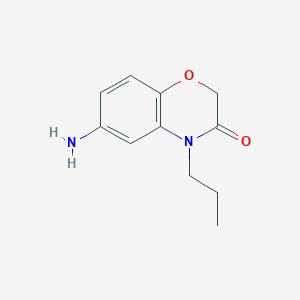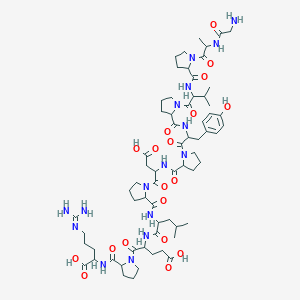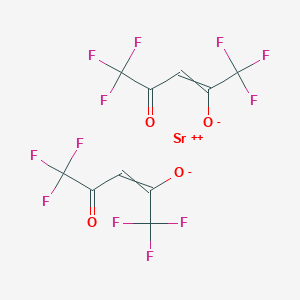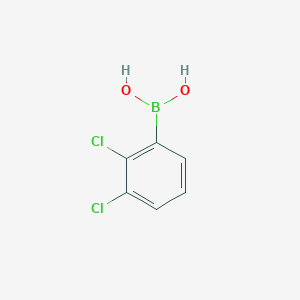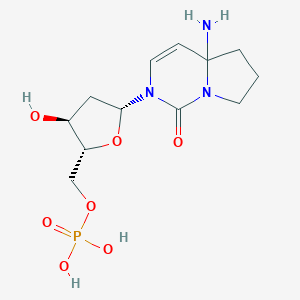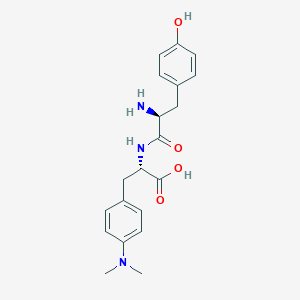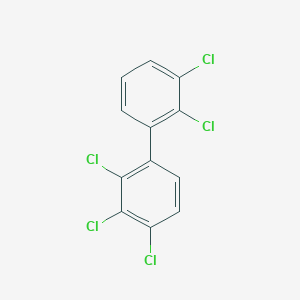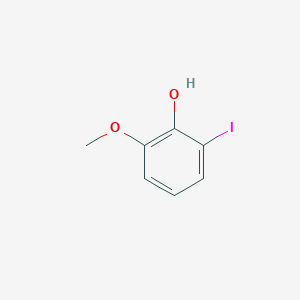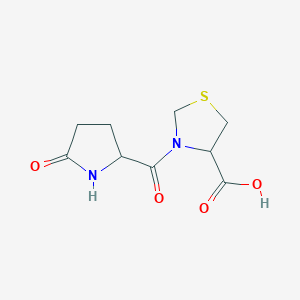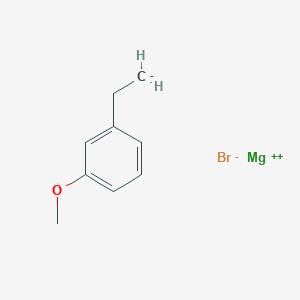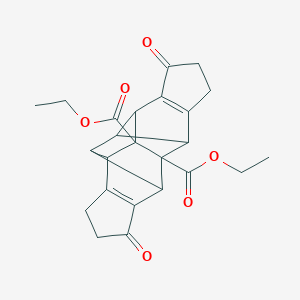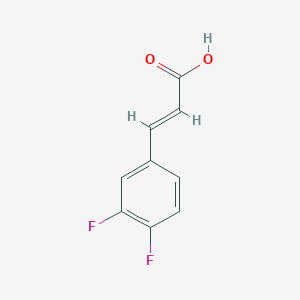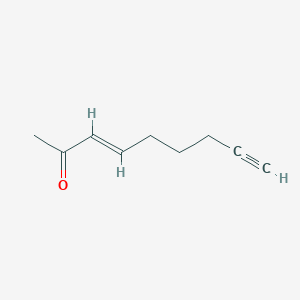
(E)-non-3-en-8-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-non-3-en-8-yn-2-one is a chemical compound that belongs to the class of α,β-unsaturated ketones. It is a colorless liquid with a strong odor and is widely used in various scientific research applications. This molecule has attracted considerable attention due to its unique structure and interesting biological properties.
Wirkmechanismus
The mechanism of action of (E)-non-3-en-8-yn-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemische Und Physiologische Effekte
(E)-non-3-en-8-yn-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membrane integrity. It has been shown to reduce inflammation and pain by inhibiting the synthesis of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-non-3-en-8-yn-2-one has several advantages for lab experiments. It is readily available and easy to synthesize. It has a unique structure and interesting biological properties, which make it a valuable tool for studying various cellular processes. However, it also has some limitations. It is highly reactive and can be unstable under certain conditions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-non-3-en-8-yn-2-one. One direction is the development of new synthetic methods for the production of this molecule. Another direction is the study of its potential as a therapeutic agent for various diseases. It has shown promising results in the treatment of cancer, fungal infections, and inflammation. Further studies are needed to determine its safety and efficacy in humans. Finally, the use of (E)-non-3-en-8-yn-2-one as a ligand in the synthesis of metal complexes is an area of interest for catalysis and material science.
Synthesemethoden
The synthesis of (E)-non-3-en-8-yn-2-one can be achieved by several methods. One of the most commonly used methods is the Sonogashira coupling reaction between non-3-en-8-yn-2-ol and propargyl bromide. This reaction involves the use of palladium catalysts and copper(I) iodide as a co-catalyst. The reaction takes place under an inert atmosphere of nitrogen or argon at room temperature. Another method involves the oxidation of non-3-en-8-yn-2-ol using potassium permanganate or chromium trioxide. This method is less commonly used due to the high toxicity of these oxidizing agents.
Wissenschaftliche Forschungsanwendungen
(E)-non-3-en-8-yn-2-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects. This molecule has been used as a starting material for the synthesis of various biologically active compounds. (E)-non-3-en-8-yn-2-one has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalysis and material science.
Eigenschaften
CAS-Nummer |
123405-87-8 |
|---|---|
Produktname |
(E)-non-3-en-8-yn-2-one |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(E)-non-3-en-8-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,7-8H,4-6H2,2H3/b8-7+ |
InChI-Schlüssel |
GNXLVAFDTWVHAH-BQYQJAHWSA-N |
Isomerische SMILES |
CC(=O)/C=C/CCCC#C |
SMILES |
CC(=O)C=CCCCC#C |
Kanonische SMILES |
CC(=O)C=CCCCC#C |
Synonyme |
3-Nonen-8-yn-2-one, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



